N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2S/c9-6-2-1-3-7(6)11-8-10-4-5-12-8/h4-7H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVUIGJZVFTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluorocyclopentyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with 2-fluorocyclopentanone in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The fluorine atom on the cyclopentyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the cyclopentyl ring.
Scientific Research Applications
N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects on Bioactivity
Table 1: Key Structural Analogs and Their Activities
Key Observations :
- Antiproliferative Activity : Diaryl thiazol-2-amine derivatives (e.g., compound 10s in ) exhibit moderate tubulin inhibition, suggesting that bulky aromatic substituents enhance interaction with the colchicine binding site. The fluorocyclopentyl group in the target compound may offer similar steric bulk but with improved lipophilicity compared to methoxy groups.
- Antibacterial Activity : Analogs like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine highlight the importance of halogenation (Cl, F) for membrane penetration. The fluorine in the cyclopentyl group of the target compound could similarly enhance bioavailability.
- Channel Inhibition : Triarylmethane derivatives (T122, T136) demonstrate substituent-dependent selectivity for Cx50 over Cx43 channels. The fluorocyclopentyl group’s compact structure may allow selective binding to hydrophobic pockets in ion channels .
Electronic and Steric Effects
- Fluorine Placement: In N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine , fluorine on the phenyl ring enhances electronegativity, polarizing the aromatic system.
- Cyclopentyl vs. Aryl Groups : Cycloalkyl substituents (e.g., in SSR125543A ) improve metabolic stability compared to aromatic rings. The cyclopentyl group in the target compound may reduce π-π stacking but increase rigidity, favoring entropic gains in target binding.
Biological Activity
N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Overview of Thiazole Compounds
Thiazole derivatives, including this compound, have been recognized for their diverse biological activities. These compounds often exhibit properties such as:
- Anticancer Activity : Many thiazoles have shown promise against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives inhibit key enzymes involved in inflammatory processes.
- Antimicrobial Properties : Certain thiazole compounds demonstrate activity against bacterial pathogens.
Synthesis and Structure-Activity Relationship
Research indicates that the biological activity of thiazole derivatives is closely related to their chemical structure. For instance, modifications at specific positions on the thiazole ring can enhance potency against targeted diseases. This compound's unique cyclopentyl group may influence its lipophilicity and interaction with biological targets.
Anti-inflammatory Activity
A study on thiazole derivatives highlighted their ability to inhibit 5-lipoxygenase (LOX), an enzyme critical in leukotriene synthesis associated with inflammatory diseases. The evaluation showcased that certain thiazole compounds effectively reduced inflammation in both in vitro and in vivo models. This suggests that this compound may possess similar anti-inflammatory properties due to its structural characteristics .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively documented. For example, several studies have reported that derivatives exhibit cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(4-chlorophenyl)-1,3-thiazole-2-amine | A431 | 0.5 | Apoptosis induction |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | KPNB1 | 0.06 | DHFR inhibition |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | MCF7 | 0.1 | Cell cycle arrest |
These findings indicate that modifications like the fluorocyclopentyl group could enhance the selectivity and potency of this compound against specific cancer types .
Case Study 1: Anticancer Efficacy
In a comparative study involving various thiazole derivatives, this compound was evaluated alongside known anticancer agents. The results demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HepG2 and A549. The compound exhibited a dose-dependent response with notable apoptotic effects at higher concentrations .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of thiazole compounds. In this study, this compound was tested for its ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α. The results indicated that the compound effectively reduced cytokine levels in stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine and related thiazole derivatives?
- Answer : Thiazol-2-amine derivatives are typically synthesized via cyclodesulfurization reactions. For example, iodine-mediated oxidative cyclodesulfurization of monothioureas (generated from aminophenol derivatives) offers a cost-effective and eco-friendly route . Reaction conditions (e.g., solvent, temperature, time) must be optimized to enhance yield and purity. For fluorinated analogs like the target compound, fluorinated cyclopentyl precursors would be coupled to the thiazole core using nucleophilic substitution or cross-coupling strategies.
Q. How is the molecular structure of fluorinated thiazol-2-amine derivatives validated experimentally?
- Answer : X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, even for fluorinated compounds . Key parameters (bond lengths, angles, and torsion angles) are cross-verified with computational models. For example, monoclinic crystal systems (e.g., space group P21/c) and intermolecular interactions (C–H···Cl/F) are commonly observed in thiazole derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm) and fluorine-coupled splitting patterns (e.g., J-F coupling in the cyclopentyl group).
- FTIR : Stretching vibrations for C–F (~1100 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazol-2-amine analogs?
- Answer : Discrepancies in antiproliferative or antimicrobial activities often arise from structural variations (e.g., substituent position, fluorine substitution). Structure-activity relationship (SAR) studies and molecular docking (e.g., using AutoDock Vina) can identify critical interactions with targets like tubulin or microbial enzymes . For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed enhanced activity due to methoxy groups improving solubility and target binding .
Q. What experimental strategies optimize the synthetic yield of fluorinated thiazol-2-amine derivatives under mild conditions?
- Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining yield .
- Green solvents : Ethanol or water minimizes toxicity and simplifies purification.
- Catalysts : Use of iodine or hypervalent iodine reagents for efficient cyclodesulfurization .
Q. How do intermolecular interactions influence the crystallographic packing of fluorinated thiazol-2-amine compounds?
- Answer : Hirshfeld surface analysis and 2D fingerprint plots quantify interactions like C–H···F/Cl and π-π stacking. For example, in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, C–H···Cl interactions dominate, contributing to a stable monoclinic lattice . Fluorine’s electronegativity may alter packing motifs, requiring adjustments in crystallization solvents (e.g., DMSO/water mixtures) .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Answer :
- ADMET Prediction : SwissADME or PreADMET for logP, solubility, and bioavailability.
- Molecular Dynamics (MD) Simulations : GROMACS for studying membrane permeability and protein-ligand stability.
- Density Functional Theory (DFT) : Gaussian or ORCA for optimizing geometries and calculating electrostatic potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
